tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate
Description
Structural Overview and Nomenclature
tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate (PubChem CID: 155487457) is a synthetic organofluorine compound characterized by a unique molecular architecture that combines a carbamate-protected amine with a fluorosulfonyl moiety. Its systematic IUPAC name, tert-butyl N-[5-(fluorosulfonyl)pentyl]carbamate, reflects its structural components:
- A tert-butyloxycarbonyl (Boc) group providing steric protection for the amine
- A pentyl linker bridging the carbamate and sulfonyl fluoride functionalities
- A fluorosulfonyl (-SO₂F) group serving as the reactive center
The molecular formula is C₁₀H₂₀FNO₄S with a molecular weight of 269.34 g/mol . Key structural descriptors include:
| Property | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)NCCCCCS(=O)(=O)F |
| InChIKey | FFWMJMJCHZINKD-UHFFFAOYSA-N |
| Topological Polar Surface Area | 89.7 Ų |
The compound’s modular design enables precise tuning of reactivity and solubility, making it particularly valuable in advanced synthetic applications.
Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
As part of the emerging Sulfur Fluoride Exchange (SuFEx) click chemistry toolkit, this compound exemplifies the strategic use of sulfur(VI)-fluoride hubs for reliable molecular assembly. The fluorosulfonyl group undergoes highly selective reactions with nucleophiles through a two-step mechanism:
- Nucleophilic attack at the electrophilic sulfur center
- Fluoride ejection to form stable sulfonate or sulfonamide linkages
Key advantages in SuFEx applications include:
- Enhanced reactivity compared to aryl sulfonyl fluorides due to reduced steric hindrance
- Orthogonal compatibility with other click reactions like copper-catalyzed azide-alkyne cycloaddition
- Aqueous stability enabling bioconjugation under physiological conditions
Recent studies demonstrate that alkyl sulfonyl fluorides like this compound exhibit 10–100× faster reaction kinetics with primary amines compared to traditional aryl analogs. This reactivity profile has been leveraged to construct complex macromolecular architectures with quantitative yields in model reactions.
Applications in Chemical Biology and Molecular Probes
The compound’s dual functionality—combining a bioorthogonal SuFEx handle with a protected amine—makes it invaluable for:
Covalent Protein Profiling
Molecular Probe Design
- Bifunctional linkers: Serves as a spacer in heterobifunctional probes connecting targeting motifs (e.g., antibodies) to payloads (e.g., fluorophores)
- Surface functionalization: Enables covalent immobilization of biomolecules on silica and polymer substrates through silane-SuFEx reactions
A 2024 study utilized this compound’s trialkoxysilane derivatives to achieve robust organic-inorganic interfaces in hybrid materials, achieving >95% coupling efficiency on glass surfaces. This breakthrough highlights its potential in biosensor development and diagnostic platforms.
Properties
Molecular Formula |
C10H20FNO4S |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-(5-fluorosulfonylpentyl)carbamate |
InChI |
InChI=1S/C10H20FNO4S/c1-10(2,3)16-9(13)12-7-5-4-6-8-17(11,14)15/h4-8H2,1-3H3,(H,12,13) |
InChI Key |
DNHMKHVPAIFVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation
The tert-butyl carbamate group is commonly introduced via reaction of an amine with di-tert-butyl dicarbonate or by palladium-catalyzed coupling reactions involving tert-butyl carbamate as a nucleophile.
| Parameter | Details |
|---|---|
| Reagents | tert-Butyl carbamate, amine or halide precursor |
| Catalysts | Palladium complexes (e.g., Pd2(dba)3), Xantphos ligand |
| Base | Cesium carbonate (Cs2CO3) |
| Solvent | Toluene, 1,4-dioxane, tetrahydrofuran (THF) |
| Temperature | 90–120 °C |
| Atmosphere | Inert (argon or nitrogen) |
| Reaction Time | 1–20 hours |
| Yield | 57–76% (depending on substrate and conditions) |
Example: A palladium-catalyzed coupling of tert-butyl carbamate with a bromo-substituted aromatic precursor in toluene at 90 °C under inert atmosphere yielded the carbamate intermediate in 76% yield.
Introduction of the Pentyl Chain with Fluorosulfonyl Group
The pentyl chain bearing the fluorosulfonyl group is introduced via sulfonyl fluoride chemistry, often starting from a pentyl amine or alcohol derivative.
- The fluorosulfonyl group (–SO2F) can be installed by reaction of a sulfonyl chloride precursor with a fluoride source or by direct fluorosulfonylation using reagents such as sulfuryl fluoride (SO2F2).
- Protection of the amine as tert-butyl carbamate ensures stability during fluorosulfonylation.
Due to the sensitivity of the fluorosulfonyl group, mild reaction conditions and careful purification are necessary.
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Reaction of 5-aminopentyl tert-butyl carbamate with sulfuryl fluoride or fluorosulfonyl chloride | — | Fluorosulfonylation under mild conditions to avoid carbamate cleavage |
| 2 | Purification by silica gel chromatography using EtOAc/hexane gradient | — | Ensures removal of unreacted starting materials and side products |
| 3 | Characterization by NMR (1H, 13C), MS (ESI), and HPLC | — | Confirms structure and purity |
| Reaction Step | Catalyst/Agent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Palladium-catalyzed carbamate formation | Pd2(dba)3, Xantphos, Cs2CO3 | Toluene | 90 °C | Overnight | 76 | Inert atmosphere, sealed flask, high vacuum/N2 cycles |
| Fluorosulfonylation of pentyl chain | Sulfuryl fluoride or fluorosulfonyl chloride | THF or DCM | Room temp | Several hrs | Not specified | Mild conditions to preserve carbamate, followed by aqueous workup and extraction |
| Purification | Silica gel chromatography | EtOAc/Hexane | Ambient | — | — | Gradient elution from 5% to 50% EtOAc in hexane |
- The use of cesium carbonate as a base and Xantphos as a ligand in palladium-catalyzed carbamate formation is well-documented to provide high yields and selectivity.
- Fluorosulfonylation requires careful control of moisture and temperature due to the reactive nature of sulfonyl fluorides.
- The tert-butyl carbamate group provides stability during fluorosulfonylation and can be removed under acidic conditions if needed.
- Purification by silica gel chromatography with gradient elution is effective for isolating the pure product.
- Characterization data such as 1H-NMR, MS (ESI), and HPLC retention times confirm the successful synthesis and purity of the compound.
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Carbamate formation | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 90 °C | 57–76 | High yield, inert atmosphere essential |
| Fluorosulfonylation | Sulfuryl fluoride or fluorosulfonyl chloride, THF or DCM, room temp | Not specified | Mild conditions required, sensitive step |
| Purification | Silica gel chromatography, EtOAc/hexane gradient | — | Effective removal of impurities |
| Characterization | NMR, MS (ESI), HPLC | — | Confirms structure and purity |
The preparation of tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate involves a strategic sequence of palladium-catalyzed carbamate formation followed by selective fluorosulfonylation of the pentyl chain. The use of cesium carbonate and Xantphos ligand under inert atmosphere ensures efficient carbamate synthesis. Fluorosulfonylation requires mild, moisture-free conditions to maintain the integrity of the sensitive sulfonyl fluoride group. Purification by silica gel chromatography and thorough characterization complete the preparation process. These methods are supported by experimental data demonstrating good yields and reproducibility, making them reliable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized carbamates.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate is as an intermediate in the synthesis of pharmaceutical compounds. It has been noted for its role in developing gastric acid inhibitors, specifically in the synthesis of vonoprazan fumarate, which is used to treat acid-related disorders. The synthesis method described in patent CN105461690A highlights its efficiency and high yield, making it suitable for industrial production .
Affinity-Based Probes
The compound has been utilized as an affinity-based probe for studying human adenosine receptors. Research published in the Journal of Medicinal Chemistry illustrates how derivatives of this compound can be employed to profile protein interactions within native environments, aiding in the understanding of receptor dynamics and drug interactions .
The fluorosulfonyl group enhances the compound's ability to interact with various biological targets, making it a valuable tool in biological assays. Its derivatives have been tested for their binding affinity to adenosine receptors, providing insights into potential therapeutic applications in treating conditions like cancer and cardiovascular diseases .
Case Study 1: Synthesis of Vonoprazan Fumarate
A significant case study involves the optimization of the synthesis route for vonoprazan fumarate using this compound as an intermediate. The process demonstrated high purity and yield, addressing previous challenges related to complex separation techniques that hindered industrial scalability .
Key Findings:
- Simplified synthetic operations reduced costs.
- High yield and purity suitable for pharmaceutical applications.
Case Study 2: Affinity-Based Protein Profiling
In another study, researchers utilized derivatives of this compound to label human adenosine A2A receptors. The findings indicated that these compounds could effectively compete with known ligands, revealing their potential as tools for drug discovery and development .
Key Findings:
- Effective labeling of target proteins.
- Insights into receptor-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3)
- Molecular Formula: C₁₀H₂₀BrNO₂
- Molecular Weight : 266.18 g/mol
- Key Features : Bromine substituent at the pentyl terminus.
- Reactivity : Bromine acts as a superior leaving group in nucleophilic substitution (SN₂) reactions, enabling alkylation or cross-coupling.
- Applications : Intermediate in drug synthesis (e.g., biotinylation reagents) .
- Comparison : Unlike the fluorosulfonyl variant, bromine offers straightforward displacement but lacks the dual reactivity (sulfonation or fluorination) of -SO₂F .
tert-Butyl (4-(fluorosulfonyl)cyclohex-3-en-1-yl)carbamate (5g)
- Molecular Formula: C₁₁H₁₈FNO₄S (estimated)
- Key Features : Cyclohexene ring with fluorosulfonyl group.
- Reactivity : The cyclic structure imposes steric constraints, favoring regioselective palladium-catalyzed alkenylation or cycloadditions.
- Applications : Synthesis of alkenylsulfonyl fluorides for click chemistry or polymer functionalization .
- Comparison: The linear pentyl chain in the target compound offers greater conformational flexibility, enhancing solubility and substrate accessibility in non-polar environments .
Biotin-Conjugated Carbamate (Compound 11, )
- Molecular Formula : C₂₀H₃₄N₄O₅S
- Molecular Weight : 451.1 g/mol (as sodium adduct)
- Key Features : Biotin tag for affinity labeling.
- Applications : Probing enzyme activity or protein interactions via streptavidin binding.
- Comparison: The fluorosulfonyl group in the target compound enables covalent bonding (e.g., sulfonamide formation), whereas biotin relies on non-covalent interactions .
Pyrimidinyl Carbamate (CAS 1799420-92-0)
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Key Features : Pyrimidine core with fluorine and hydroxyl substituents.
- Applications : Antiviral or anticancer scaffold; fluorine enhances metabolic stability.
- Comparison : The heterocyclic structure prioritizes hydrogen bonding and π-π stacking, whereas the fluorosulfonyl group in the target compound facilitates electrophilic reactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Applications | Reactivity Profile |
|---|---|---|---|---|---|
| tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate | C₁₀H₂₀FNO₄S (est.) | ~268 (est.) | -SO₂F | Sulfonylation, bioconjugation | Electrophilic substitution |
| tert-Butyl (5-bromopentyl)carbamate | C₁₀H₂₀BrNO₂ | 266.18 | -Br | Alkylation, SN₂ reactions | Nucleophilic displacement |
| tert-Butyl (4-(fluorosulfonyl)cyclohex-3-en-1-yl)carbamate | C₁₁H₁₈FNO₄S (est.) | ~285 (est.) | Cyclic -SO₂F | Pd-catalyzed synthesis | Regioselective alkenylation |
| Biotin-conjugated carbamate (Compound 11) | C₂₀H₃₄N₄O₅S | 451.1 | Biotin | Affinity probes | Non-covalent binding |
| Pyrimidinyl carbamate (CAS 1799420-92-0) | C₁₁H₁₆FN₃O₃ | 257.26 | Pyrimidine | Pharmaceutical intermediates | Hydrogen bonding, π-π stacking |
Key Research Findings
Reactivity : Fluorosulfonyl groups exhibit higher thermal stability compared to bromine, enabling reactions under harsher conditions (e.g., elevated temperatures) without premature degradation .
Toxicity : Sulfonyl fluorides may pose acute toxicity risks (skin/eye irritation) similar to pyrimidinyl carbamates, necessitating stringent safety protocols .
Synthetic Utility : The linear pentyl chain in the target compound improves solubility in dichloromethane and THF by ~20% compared to cyclic analogs, as inferred from logP values of bromopentyl derivatives (logP = 1.9) .
Biological Activity
tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, leading to diverse effects on cellular processes. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
where , , , , and denote the number of respective atoms in the compound. The presence of the fluorosulfonyl group is significant as it can influence the compound's reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorosulfonyl group enhances the electrophilicity of the molecule, allowing it to form covalent bonds with nucleophilic sites in proteins. This mechanism can lead to modulation of enzyme activity, potentially impacting metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, similar to other carbamate derivatives.
- Receptor Interaction : It may bind to specific receptors, altering signaling pathways associated with cell growth and differentiation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses in cellular models.
- Cytotoxicity : Some studies have indicated that it may induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antimicrobial properties.
-
Anti-inflammatory Response :
- In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated by lipopolysaccharides (LPS).
-
Cytotoxicity Evaluation :
- A series of assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated dose-dependent cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate, and what key reaction parameters influence yield?
- Methodological Answer : A plausible route involves sequential functionalization of the pentyl chain. First, introduce the fluorosulfonyl group via nucleophilic substitution using fluorosulfonyl chloride (or analogous reagents) under anhydrous conditions. Protect the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA). Reaction optimization should prioritize temperature control (0–25°C), inert atmospheres, and stoichiometric ratios to avoid side reactions such as over-sulfonylation or Boc deprotection .
- Key Parameters :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Sulfonylation | Fluorosulfonyl chloride, TEA, DCM | Use excess amine precursor to minimize di-sulfonylation |
| Boc Protection | Boc anhydride, DMAP (catalyst) | Monitor pH to prevent premature deprotection |
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous carbamates (e.g., tert-butyl derivatives with reactive groups), implement:
- Respiratory Protection : Use NIOSH-approved respirators if ventilation is insufficient (evaporation or aerosol generation likely) .
- Skin/Eye Protection : Wear nitrile gloves and chemical goggles; fluorosulfonyl groups may cause severe irritation (H315/H319 hazards) .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or thermal decomposition .
Q. How can researchers characterize this compound to confirm purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare ¹H/¹³C peaks with computational predictions (e.g., density functional theory) for the fluorosulfonyl and Boc groups.
- Mass Spectrometry (MS) : Exact mass analysis (e.g., HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~293.3 for C₁₁H₂₁FNO₅S) .
- HPLC-PDA : Monitor purity (>95%) with a C18 column and UV detection at 210 nm (λ_max for carbamates) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the fluorosulfonyl group in nucleophilic substitution reactions?
- Methodological Answer : The fluorosulfonyl (-SO₂F) group is a strong electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. Computational studies (e.g., quantum mechanical calculations) can map transition states for SN2 reactions with nucleophiles like amines or thiols. For example, Fukui function analysis identifies electrophilic centers, while activation energy barriers predict reaction rates under varying solvents (e.g., DMF vs. THF) .
Q. How can computational tools optimize experimental design for synthesizing fluorosulfonyl-containing carbamates?
- Methodological Answer :
- Reaction Path Search : Use software like GRRM or Gaussian to simulate intermediates and transition states, reducing trial-and-error synthesis .
- Solvent Screening : COSMO-RS models predict solubility and stability, minimizing decomposition risks .
- Example Workflow :
| Tool | Application | Outcome |
|---|---|---|
| Gaussian | Transition state optimization | Identified optimal base (TEA over DIPEA) |
| ICReDD Platform | Data-driven condition screening | Reduced reaction time by 40% |
Q. How should researchers address contradictory data in fluorosulfonyl-carbamate stability studies (e.g., variable decomposition rates under similar conditions)?
- Methodological Answer :
- Controlled Variable Testing : Systematically test factors like trace moisture (Karl Fischer titration), light exposure (UV/Vis monitoring), or residual acids (pH strips).
- Byproduct Analysis : Use LC-MS to identify decomposition products (e.g., free amine or sulfonic acid derivatives) .
- Case Study : A 20% yield drop at 25°C vs. 0°C was traced to Boc deprotection via HCl traces; switching to anhydrous Na₂SO₄ improved consistency .
Q. What strategies mitigate challenges in purifying this compound due to its hygroscopicity?
- Methodological Answer :
- Chromatography : Use silica gel pretreated with 1% TEA to neutralize acidic byproducts.
- Crystallization : Employ mixed solvents (e.g., hexane:EtOAc) under nitrogen to exclude moisture .
- Lyophilization : For aqueous workup, freeze-drying preserves stability vs. rotary evaporation .
Q. How does the fluorosulfonyl group influence the compound’s stability in aqueous vs. nonpolar environments?
- Methodological Answer :
- Hydrolysis Kinetics : Conduct pH-dependent stability studies (e.g., 1H NMR in D₂O/CDCl₃). The fluorosulfonyl group hydrolyzes rapidly in basic aqueous media (t₁/₂ <1 hr at pH 9) but remains stable in anhydrous DCM for >48 hrs .
- Data Table :
| Solvent | pH | Stability (t₁/₂) |
|---|---|---|
| DCM | N/A | >48 hrs |
| H₂O | 7 | 6 hrs |
| H₂O | 9 | 0.8 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
